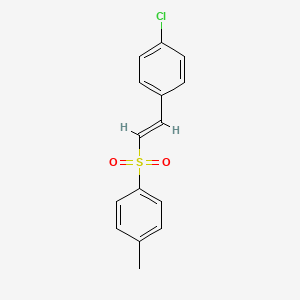
(E)-1-Chloro-4-(2-tosylvinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Chloro-4-(2-tosylvinyl)benzene is an organic compound that features a vinyl group substituted with a tosyl group and a chlorine atom on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-4-(2-tosylvinyl)benzene typically involves the reaction of 1-chloro-4-vinylbenzene with tosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Chloro-4-(2-tosylvinyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The vinyl group can be reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkanes and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-Chloro-4-(2-tosylvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of vinyl and tosyl groups on biological systems.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-Chloro-4-(2-tosylvinyl)benzene involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-β-Fluorovinyl Sulfones: These compounds have similar vinyl and sulfone groups but differ in the presence of fluorine instead of chlorine.
1-Ethynyl-3-nitrobenzene: This compound has an ethynyl group instead of a vinyl group and a nitro group instead of a tosyl group.
Uniqueness
(E)-1-Chloro-4-(2-tosylvinyl)benzene is unique due to the combination of its vinyl, tosyl, and chlorine substituents. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H13ClO2S |
|---|---|
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |
InChI-Schlüssel |
ZTANDMOVOHKLEH-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















